![molecular formula C20H20F3N5O B2582473 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide CAS No. 1775528-50-1](/img/structure/B2582473.png)
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H20F3N5O and its molecular weight is 403.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Research on novel piperidine derivatives, including compounds structurally related to N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indole-2-carboxamide, has demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds effectively inhibited the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting potential as anticancer agents due to their dual mechanism of action (Kambappa et al., 2017).
Metabolic Pathways in Chronic Myelogenous Leukemia Patients
A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor structurally related to the compound of interest, in chronic myelogenous leukemia patients identified the main metabolic pathways involved after oral administration. This research provided insights into how structural elements such as trifluoromethyl and pyridine groups influence metabolic stability and drug efficacy (Gong et al., 2010).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines and their antimicrobial activity. The creation of these compounds involved reactions that potentially overlap with the synthetic pathways for this compound, providing valuable data on the structural modifications that could enhance antimicrobial properties (Abdel-rahman et al., 2002).
COX Inhibitors and Analgesic Agents
Research on benzodifuranyl derivatives, which share a similar complex molecular architecture with the compound , identified several compounds with significant COX-2 inhibitory and analgesic activities. This indicates the potential for designing new anti-inflammatory and pain-relief medications based on the structural framework of this compound (Abu‐Hashem et al., 2020).
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which may include compounds similar to this compound. This method could be valuable for quality control and analysis of such compounds in pharmaceutical formulations (Ye et al., 2012).
Eigenschaften
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O/c1-12-24-17(20(21,22)23)11-18(25-12)28-8-6-14(7-9-28)26-19(29)16-10-13-4-2-3-5-15(13)27-16/h2-5,10-11,14,27H,6-9H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRNQKPUXJAOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

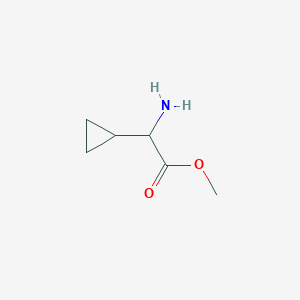
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2582392.png)
![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)
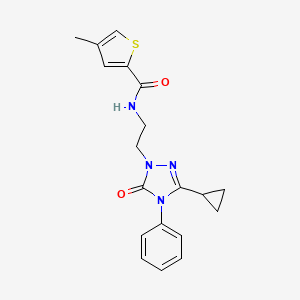
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)
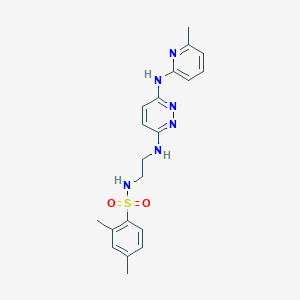

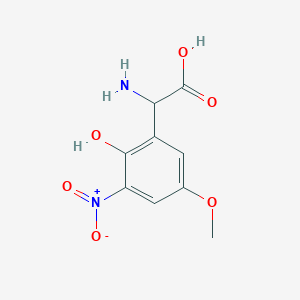
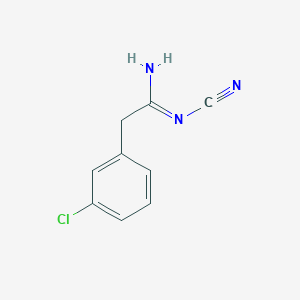
![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)
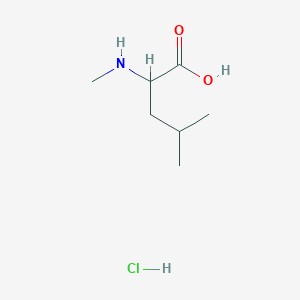
![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)
![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)